3,5-dibromo-1H-pyrazole
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Overview
Description
3,5-Dibromo-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. The presence of bromine atoms at the 3 and 5 positions of the pyrazole ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Pyrazole, a similar compound, has been reported to interact with estrogen receptor alpha, estrogen receptor beta, and alcohol dehydrogenase 1c .
Mode of Action
It’s known that pyrazoles, due to the presence of two dissimilar and adjacent nitrogen atoms, can simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions . This property might influence the interaction of 3,5-dibromo-1H-pyrazole with its targets.
Biochemical Pathways
It’s known that pyrazoles can participate in proton transfer processes , which could potentially affect various biochemical pathways.
Pharmacokinetics
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that it may have specific stability and storage requirements that could impact its bioavailability.
Result of Action
It has been shown to be a solid catalyst for copolymerization reactions and has been used in the synthesis of polymers with ethyl groups, hydroxyl groups, and active methylene groups .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability and efficacy may be affected by temperature, as it requires storage in an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-1H-pyrazole can be synthesized through various methods. One common approach involves the bromination of 1H-pyrazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane at room temperature .
Another method involves the cyclization of hydrazine derivatives with 1,3-dibromo-2-propanone under acidic conditions. This reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of bromine or N-bromosuccinimide in a controlled environment allows for high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of azido or thiol-substituted pyrazoles.
Coupling: Formation of biaryl or styrene derivatives.
Reduction: Formation of 1H-pyrazole.
Scientific Research Applications
3,5-Dibromo-1H-pyrazole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-1H-pyrazole: Similar structure but with chlorine atoms instead of bromine.
3,5-Diiodo-1H-pyrazole: Contains iodine atoms at the 3 and 5 positions.
3,5-Difluoro-1H-pyrazole: Fluorine atoms replace the bromine atoms.
Uniqueness
3,5-Dibromo-1H-pyrazole is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms provide a balance between reactivity and stability, making it a versatile intermediate in various chemical transformations .
Properties
IUPAC Name |
3,5-dibromo-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2N2/c4-2-1-3(5)7-6-2/h1H,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFIWKBFQXGMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67460-86-0 |
Source
|
Record name | 3,5-dibromo-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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